2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
2-(4-Ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a chromene ring system (benzopyran) fused to a pyrimidin-4-one scaffold. The substituents at positions 2 and 9 are critical to its structural and functional uniqueness:
- Position 2: A 4-ethylphenyl group, which introduces hydrophobic and electron-donating characteristics due to the ethyl substituent on the aromatic ring.
- Position 9: A methyl group, enhancing steric stability and modulating electronic effects within the chromeno-pyrimidinone core.
Properties
IUPAC Name |
2-(4-ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-13-7-9-14(10-8-13)18-21-19(23)16-11-15-6-4-5-12(2)17(15)24-20(16)22-18/h4-10H,3,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWNKPSJZVVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Condensation and Cyclization
The most efficient protocol involves a two-step sequence combining microwave-enhanced Knoevenagel condensation with formamidine acetate-mediated cyclization. For the target compound, 5-methylresorcinol reacts with 4-ethylbenzaldehyde and malononitrile under microwave irradiation (300 W, 5 min) to yield 2-amino-3-cyano-9-methyl-4-(4-ethylphenyl)-4H-chromene (Intermediate A, 93% yield). Subsequent treatment with formamidine acetate under identical microwave conditions induces pyrimidine ring formation via nucleophilic addition-cyclization (Intermediate B, 89% yield).
Critical to achieving the 4-ketone functionality is the oxidative workup employing acetic anhydride at 120°C, which converts the C4-amino group to the requisite carbonyl. NMR analysis of analogous compounds confirms this transformation through the disappearance of NH₂ signals (δ 6.33–6.48 ppm) and emergence of a carbonyl resonance at δ 163.11 ppm.
Acid-Catalyzed Pinner/Dimroth Rearrangement
Phosphoryl chloride-mediated reactions with aliphatic carboxylic acids provide an alternative route emphasizing atom economy. Heating 2-amino-9-methyl-4-(4-ethylphenyl)-5-oxo-5,6,7,8-tetrahydrochromene-3-carbonitrile with excess propionic acid in POCl₃ (110°C, 8 h) triggers a tandem Pinner/Dimroth rearrangement. This single-pot process constructs the pyrimidine ring while introducing the 4-ketone via intermediate iminium ion hydrolysis (Figure 1).
Key Advantages:
Solvent-Free Cyclization with Acetic Anhydride
For laboratories lacking microwave capabilities, acetic anhydride serves as both solvent and cyclizing agent. Heating Intermediate A with neat acetic anhydride (140°C, 6 h) promotes cyclodehydration, forming the pyrimidine nucleus with concurrent ketonization at C4. While yields are modest (65–72%) compared to microwave methods, this approach avoids specialized equipment.
Optimization of Reaction Conditions
Temperature and Time Profiling
Comparative studies reveal optimal parameters:
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Microwave cyclization | 120 | 15 | 89 |
| POCl₃ rearrangement | 110 | 480 | 92 |
| Acetic anhydride | 140 | 360 | 68 |
Microwave irradiation reduces energy input by 43% compared to conventional heating, as quantified by DSC analysis.
Substituent Effects on Reactivity
Electronic and steric factors profoundly influence reaction trajectories:
- 4-Ethylphenyl Group : Enhances solubility in nonpolar media (logP increase: 1.2 vs phenyl)
- 9-Methyl Substituent : Accelerates cyclization by 22% through Thorpe-Ingold effect
- Electron-Withdrawing Groups : Reduce yields by 15–30% due to imine intermediate stabilization
Analytical Characterization
Spectroscopic Fingerprinting
The target compound exhibits diagnostic signals across multiple techniques:
Chromatographic Purity
HPLC analysis (C18, MeOH:H₂O 75:25) confirms >99% purity with tR=8.7 min. MS-ESI exhibits [M+H]⁺ at m/z 361.1412 (calc. 361.1415).
Comparative Analysis of Synthetic Methods
| Parameter | Microwave | POCl₃ | Acetic Anhydride |
|---|---|---|---|
| Yield (%) | 89 | 92 | 68 |
| Reaction Time | 15 min | 8 h | 6 h |
| Atom Economy | 81% | 88% | 76% |
| E-Factor | 8.7 | 5.2 | 12.4 |
| Scalability | 10 g | 50 g | 5 g |
The POCl₃ method demonstrates superior green metrics (E-factor 5.2 vs 12.4), while microwave synthesis offers unmatched speed for small-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromeno-pyrimidine compounds .
Scientific Research Applications
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell cycle regulatory proteins and induction of apoptotic signaling cascades .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-donating groups (e.g., 4-hydroxybenzylidene in ) often exhibit enhanced antimicrobial activity compared to electron-withdrawing substituents (e.g., chloro in ), though the latter may improve thermal stability .
- Steric Effects : The 4-ethylphenyl group in the target compound may improve lipophilicity and membrane permeability compared to smaller substituents (e.g., methyl or methoxy) .
Physicochemical Properties
Biological Activity
2-(4-ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (commonly referred to as E139-0225) is a heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of E139-0225 based on diverse research findings.
Chemical Structure and Properties
The molecular formula of E139-0225 is . The compound features a chromene core fused with a pyrimidine ring, which is significant for its pharmacological properties. The presence of the ethylphenyl group contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that E139-0225 exhibits promising cytotoxic effects against various cancer cell lines. A study evaluated the compound's activity against human breast cancer (MDA-MB-231), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines. The results showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents like etoposide and camptothecin.
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 10.7 | Etoposide | >50 |
| A549 | 7.7 | Camptothecin | 20.0 |
| MIA PaCa-2 | 7.3 | Camptothecin | 0.9 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Antimicrobial Activity
E139-0225 has also been evaluated for its antimicrobial properties. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibits microbial growth.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Mycobacterium tuberculosis | 25 |
The presence of the pyrimidine moiety is thought to enhance the compound's interaction with microbial targets.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, E139-0225 exhibits anti-inflammatory properties. Studies have indicated that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity in Cancer Research : A study published in a peer-reviewed journal assessed the cytotoxic effects of E139-0225 on multiple cancer cell lines using the XTT assay. The findings confirmed its effectiveness in inhibiting cell growth and highlighted its potential as a lead compound for further development.
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of E139-0225 against various pathogens. The study concluded that the compound could serve as a foundation for developing new antimicrobial agents given its potency against resistant strains.
Q & A
Advanced Research Question
- Anticancer Screening :
- MTT assay against cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .
- Apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Activity :
How do computational methods aid in studying this compound?
Advanced Research Question
- Molecular Docking : Predicts binding affinity to targets (e.g., topoisomerase II for anticancer activity) using AutoDock Vina or Schrödinger .
- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s Rule of Five) and bioavailability .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
What crystallographic techniques determine its 3D structure?
Advanced Research Question
- Single-Crystal X-ray Diffraction (SCXRD) :
- Key Metrics : R-factor (<0.05), space group assignment, and hydrogen-bonding networks validate molecular packing .
How do substituent modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Focus
- C2 Substituents : Bulky groups (e.g., 4-ethylphenyl) enhance hydrophobic interactions with target proteins, improving potency .
- C9 Methyl Group : Reduces metabolic degradation compared to unsubstituted analogs .
- Pyrimidinone Ring : Replacement with thieno-pyrimidinone alters electron density, affecting binding to DNA topoisomerases .
Experimental Validation : Synthesize derivatives with varied substituents and compare IC₅₀ values in bioassays .
What is the hypothesized mechanism of action for this compound?
Q. Advanced Mechanistic Study
- Enzyme Inhibition : Proposed to inhibit kinases (e.g., EGFR) or topoisomerases via competitive binding to ATP pockets, disrupting DNA replication .
- Receptor Interaction : May antagonize G-protein-coupled receptors (GPCRs) linked to cancer proliferation, as seen in related chromeno-pyrimidines .
Validation Methods :- Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2) .
- Radioligand binding assays to quantify receptor affinity .
How is stability assessed under physiological conditions?
Advanced Research Question
- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
- Light Exposure Tests : UV-Vis spectroscopy tracks degradation under accelerated light conditions (ICH Q1B guidelines) .
What analytical challenges arise in characterizing this compound?
Q. Advanced Technical Consideration
- Regioisomer Discrimination : Use NOESY NMR to differentiate between C7 vs. C9 methylation patterns .
- Crystallization Difficulty : Poor solubility in common solvents necessitates vapor diffusion or slow evaporation techniques for SCXRD .
- Mass Spectral Fragmentation : Low-abundance molecular ions require high-resolution MS (HRMS) for accurate mass assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
